Welcome to the BenchChem Online Store!
molecular formula C13H19F3N2S2 B8675778 N,N-diethyl-1-ethanaminium N-(2,3,4-trifluorophenyl)carbamodithioate

N,N-diethyl-1-ethanaminium N-(2,3,4-trifluorophenyl)carbamodithioate

Cat. No. B8675778
M. Wt: 324.4 g/mol
InChI Key: VCPKZHBFZWEIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04808584

Procedure details

To 2,3,4-trifluoroaniline (48.8 g) were added triethylamine (100.7 g) and carbon disulfide (30.3 g) and the mixture was stirred at room temperature for 1 week. Precipitated crystals were filtered and washed with ether to give the title compound (95.4 g) as orange-colored crystals, which was then recrystallized from a mixed solvent of ether - methylene chloride to give colorless crystals.
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
100.7 g
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:11]([N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])[CH3:12].[C:18](=[S:20])=[S:19]>>[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH:4][C:18](=[S:19])[S-:20].[CH2:11]([NH+:13]([CH2:16][CH3:17])[CH2:14][CH3:15])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
48.8 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1F)F
Name
Quantity
100.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30.3 g
Type
reactant
Smiles
C(=S)=S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 week
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1F)F)NC([S-])=S.C(C)[NH+](CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 95.4 g
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.